Pentan-3-ylhydrazine Pentan-3-ylhydrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16689233
InChI: InChI=1S/C5H14N2/c1-3-5(4-2)7-6/h5,7H,3-4,6H2,1-2H3
SMILES:
Molecular Formula: C5H14N2
Molecular Weight: 102.18 g/mol

Pentan-3-ylhydrazine

CAS No.:

Cat. No.: VC16689233

Molecular Formula: C5H14N2

Molecular Weight: 102.18 g/mol

* For research use only. Not for human or veterinary use.

Pentan-3-ylhydrazine -

Specification

Molecular Formula C5H14N2
Molecular Weight 102.18 g/mol
IUPAC Name pentan-3-ylhydrazine
Standard InChI InChI=1S/C5H14N2/c1-3-5(4-2)7-6/h5,7H,3-4,6H2,1-2H3
Standard InChI Key IVZSDKPIHPABBM-UHFFFAOYSA-N
Canonical SMILES CCC(CC)NN

Introduction

Chemical Identity and Structural Characteristics

Pentan-3-ylhydrazine is systematically named according to IUPAC nomenclature as pentan-3-ylhydrazine, reflecting its branched alkyl chain at the third carbon position. The compound’s structural features include a hydrazine group (NHNH2-\text{NH}-\text{NH}_2) linked to a pentan-3-yl group, which confers both hydrophobicity and reactivity. Key identifiers include:

PropertyValue
Molecular FormulaC5H14N2\text{C}_5\text{H}_{14}\text{N}_2
Molecular Weight102.18 g/mol
IUPAC Namepentan-3-ylhydrazine
Canonical SMILESCCC(CC)NN
InChI KeyIVZSDKPIHPABBM-UHFFFAOYSA-N

The SMILES string CCC(CC)NN denotes a central carbon chain (CC(C)C\text{C}-\text{C}(\text{C})-\text{C}) with a hydrazine group (NHNH2\text{NH}-\text{NH}_2) at the third carbon. The InChI Key provides a unique identifier for database searches, facilitating rapid structural verification.

Synthesis and Manufacturing Processes

Pentan-3-ylhydrazine is synthesized via nucleophilic substitution reactions between hydrazine and alkyl precursors. A common route involves reacting hydrazine hydrate with 3-pentanol or 3-chloropentane in the presence of a base such as sodium hydroxide:

NH2NH2+C5H11ClNaOHC5H11NHNH2+HCl\text{NH}_2\text{NH}_2 + \text{C}_5\text{H}_{11}\text{Cl} \xrightarrow{\text{NaOH}} \text{C}_5\text{H}_{11}\text{NHNH}_2 + \text{HCl}

Physicochemical Properties

Limited experimental data exist for Pentan-3-ylhydrazine’s physical properties. Analogous hydrazine derivatives suggest a liquid state at room temperature with moderate water solubility due to the polar hydrazine group. The related dihydrochloride salt (C5H15Cl2N2\text{C}_5\text{H}_{15}\text{Cl}_2\text{N}_2) exhibits a melting point of 60–80°C, requiring refrigerated storage to prevent decomposition. The free base’s volatility and stability under ambient conditions remain uncharacterized, highlighting a gap in current research.

Applications in Organic Synthesis

Hydrazone Formation

Pentan-3-ylhydrazine reacts with aldehydes and ketones to form hydrazones, a critical step in synthesizing heterocyclic compounds. For example, condensation with acetophenone yields:

C6H5COCH3+C5H11NHNH2C6H5C(=N-NHC5H11)CH3+H2O\text{C}_6\text{H}_5\text{COCH}_3 + \text{C}_5\text{H}_{11}\text{NHNH}_2 \rightarrow \text{C}_6\text{H}_5\text{C}(\text{=N-NHC}_5\text{H}_{11})\text{CH}_3 + \text{H}_2\text{O}

Hydrazones serve as intermediates in the Fischer indole synthesis and preparation of pyrazoles .

Pyrazole and Heterocycle Synthesis

The compound’s hydrazine group enables [3+2] cycloadditions with α,β-unsaturated carbonyls. In a study by Kovacs et al., chalcones reacted with phenylhydrazine derivatives to form pyrazole hybrids with antimicrobial activity . While Pentan-3-ylhydrazine itself is understudied in such reactions, its structural similarity to phenylhydrazine suggests analogous utility in generating substituted pyrazoles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator